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Compound of Interest

Compound Name: 5-Nitro-2-(trifluoromethyl)pyridine

Cat. No.: B055804 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of novel compounds is a cornerstone of chemical research and

development. This guide provides a comprehensive overview of the spectroscopic methods

used to confirm the structure of 5-Nitro-2-(trifluoromethyl)pyridine, a key intermediate in the

synthesis of various agrochemical and pharmaceutical agents. By presenting experimental

data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), this document offers a comparative analysis to aid researchers in the

unambiguous identification of this and related substituted pyridines.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 5-Nitro-2-(trifluoromethyl)pyridine and related analogs. This comparative

approach highlights the influence of the nitro and trifluoromethyl substituents on the spectral

properties of the pyridine ring.

Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
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Compound
¹H NMR (δ, ppm, J
in Hz)

¹³C NMR (δ, ppm, J
in Hz)

¹⁹F NMR (δ, ppm)

5-Nitro-2-

(trifluoromethyl)pyridin

e

9.52 (d, J = 2.3, 1H),

8.72 (dd, J = 8.6, 2.4,

1H), 7.97 (d, J = 8.6,

1H)[1]

152.6 (q, J = 36.0),

145.5 (s), 145.4 (s),

133.0 (s), 121.2 (q, J

= 2.6), 120.5 (q, J =

276.0)[1]

-68.1 (s, 3F)[1]

5-Bromo-2-

(trifluoromethyl)pyridin

e

8.82 (d, J = 1.7, 1H),

8.05 (dd, J = 8.3, 1.7,

1H), 7.61 (d, J = 8.3,

1H)[1]

Data not available in

the provided search

results.

-67.9 (s, 3F)[1]

3-Chloro-2-

(trifluoromethyl)pyridin

e

8.62 (d, J = 3.7, 1H),

7.91 (d, J = 12.7, 1H),

7.49 (dd, J = 8.2, 4.6,

1H)[1]

146.7 (s), 144.8 (q, J

= 34.3), 139.6 (s),

130.6 (s), 127.3 (s),

121.0 (q, J = 276.2)[1]

-66.3 (s, 3F)[1]

2-

(Trifluoromethyl)pyridi

ne

Data not available in

the provided search

results. A general

reference indicates a

crude unlocked ¹⁹F

NMR signal at -62.77

ppm.[2]

Data not available in

the provided search

results.

-62.77 (s, 3F)[2]

NMR data was recorded in CDCl₃.[1]

Table 2: Infrared (IR) Spectroscopy and Mass
Spectrometry (MS) Data
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Compound Key IR Absorptions (cm⁻¹) Mass Spectrometry (m/z)

5-Nitro-2-

(trifluoromethyl)pyridine

N-O asymmetric stretch: 1550-

1475[3]N-O symmetric stretch:

1360-1290[3]C-F stretches:

~1350-1100Aromatic C-H

stretch: >3000[4]Aromatic ring

vibrations: 1600-1585 and

1500-1400[4]

192 (M⁺)[1]

5-Bromo-2-

(trifluoromethyl)pyridine

Specific data not available.

Expected to show C-F and

aromatic vibrations similar to

the nitro analog, but lacking

the N-O stretches.

Data not available in the

provided search results.

3-Chloro-2-

(trifluoromethyl)pyridine

Specific data not available.

Expected to show C-F and

aromatic vibrations similar to

the nitro analog, but lacking

the N-O stretches.

181 (M⁺-H)[1]

Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. The following are

generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR: Acquire the carbon NMR spectrum on the same instrument. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024
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or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used

to simplify the spectrum to singlets.

¹⁹F NMR: Acquire the fluorine NMR spectrum. ¹⁹F is a highly sensitive nucleus with 100%

natural abundance.[5][6] Spectra can be obtained quickly with a small number of scans. A

common reference standard is CFCl₃ (0 ppm).[7][8]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Chemical shifts are referenced to the residual

solvent peak (for ¹H and ¹³C) or an external standard.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly used. A small amount of the solid is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding the sample with KBr and pressing it

into a thin disk.

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer,

typically over the range of 4000-400 cm⁻¹.[9]

Data Analysis: Identify characteristic absorption bands corresponding to specific functional

groups.[10][11] For 5-Nitro-2-(trifluoromethyl)pyridine, key vibrations include the N-O

stretches of the nitro group, C-F stretches of the trifluoromethyl group, and vibrations of the

pyridine ring.[3]

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, often via a Gas

Chromatography (GC) system for separation and purification (GC-MS).

Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer.

Detection: Detect the ions to generate the mass spectrum. The molecular ion peak (M⁺) is

crucial for determining the molecular weight of the compound.[1]
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Structural Confirmation Workflow
The logical flow for confirming the structure of 5-Nitro-2-(trifluoromethyl)pyridine using the

discussed spectroscopic methods is illustrated below.

Structural Confirmation Workflow for 5-Nitro-2-(trifluoromethyl)pyridine

Proposed Structure:
5-Nitro-2-(trifluoromethyl)pyridine

Mass Spectrometry (GC-MS) Infrared Spectroscopy (IR) NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

Molecular Weight Confirmation
m/z = 192

Provides

Confirmed Structure

Functional Group Identification
-NO2, -CF3, Aromatic Ring

Identifies

¹H NMR:
3 Aromatic Protons

(Splitting Pattern Confirms Substitution)

Provides Data For

¹³C NMR:
6 Carbon Signals

(Quartets Confirm -CF3 and its position)

Provides Data For

¹⁹F NMR:
1 Singlet (-68.1 ppm)

(Confirms single CF3 environment)

Provides Data For

Click to download full resolution via product page

Caption: Workflow for the structural elucidation of 5-Nitro-2-(trifluoromethyl)pyridine.

Conclusion
The structural confirmation of 5-Nitro-2-(trifluoromethyl)pyridine is reliably achieved through

a combination of spectroscopic techniques. Mass spectrometry confirms the molecular weight.

[1] Infrared spectroscopy provides evidence for the key functional groups, namely the nitro and

trifluoromethyl moieties.[3] Finally, a detailed analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows
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for the unambiguous determination of the substitution pattern on the pyridine ring and the

electronic environment of each nucleus.[1] The data presented in this guide serves as a

valuable reference for researchers working with this and structurally related compounds,

facilitating efficient and accurate characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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